molecular formula C17H19NO2 B12638476 1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one CAS No. 920804-35-9

1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one

Cat. No.: B12638476
CAS No.: 920804-35-9
M. Wt: 269.34 g/mol
InChI Key: MVHYBRMRFQFTBL-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one is an organic compound with a molecular formula of C17H19NO2. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanone structure with an ethylamino substituent. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxybenzaldehyde and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Synthetic Route: The primary synthetic route involves the condensation of 4-benzyloxybenzaldehyde with ethylamine, followed by a series of purification steps to isolate the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for higher yields and better control over reaction parameters.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions are often conducted under controlled temperatures and pressures to achieve the desired products.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[2-(benzyloxy)phenyl]ethan-1-one and 1-[4-(benzyloxy)phenyl]ethanol share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of the ethylamino group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness is reflected in its specific applications and the types of reactions it undergoes.

Properties

CAS No.

920804-35-9

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(ethylamino)-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C17H19NO2/c1-2-18-12-17(19)15-8-10-16(11-9-15)20-13-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3

InChI Key

MVHYBRMRFQFTBL-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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